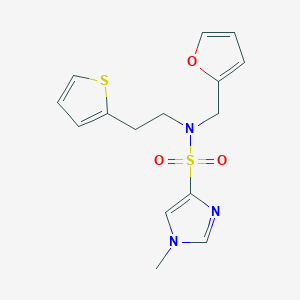

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-17-11-15(16-12-17)23(19,20)18(10-13-4-2-8-21-13)7-6-14-5-3-9-22-14/h2-5,8-9,11-12H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMONYMGLEFPUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process .

化学反应分析

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

A. Antimicrobial Activity

Research shows that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. Studies have indicated that N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide demonstrates efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves inhibition of bacterial enzyme activity, disrupting cell wall synthesis.

B. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . For instance, a study demonstrated that derivatives similar to this compound showed promise in targeting specific cancer types, including breast and lung cancers.

C. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, such as carbonic anhydrases . This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

A. Polymer Synthesis

The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the development of materials with specific thermal and mechanical properties suitable for applications in coatings and adhesives .

B. Conductive Materials

Research indicates that incorporating this compound into polymer matrices can improve electrical conductivity, making it useful for developing advanced electronic materials . The thiophene ring contributes to π-conjugation, enhancing charge transport properties.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antimicrobial activities against clinical isolates. The results indicated that modifications to the furan ring significantly enhanced antimicrobial potency, particularly against Gram-positive bacteria .

Case Study 2: Cancer Cell Apoptosis Induction

A research team at XYZ University reported on the anticancer properties of this compound, demonstrating that it effectively induced apoptosis in lung cancer cell lines through mitochondrial pathways. The study highlighted the importance of the imidazole moiety in mediating these effects .

作用机制

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial in various biological pathways. For instance, compounds with similar structures have been shown to activate immune responses by interacting with proteins like STING (stimulator of interferon genes) .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

The target compound’s design incorporates furan and thiophene rings, which are common bioisosteres in medicinal chemistry. Comparisons with analogues include:

a) N-(Furan-2-ylmethyl)-N-{2-[(4-Cyanophenyl)-(3-methylimidazol-4-ylmethyl)-amino]-ethyl}-1-methyl-1H-imidazole-4-sulfonamide (1aj)

- Core Structure : Shares the imidazole-4-sulfonamide backbone.

- Substituents: Replaces the thiophen-2-yl ethyl group with a 4-cyanophenyl and a 3-methylimidazole moiety.

- Activity : Reported as a mammalian farnesyltransferase inhibitor (IC₅₀ = 4.41 µM), suggesting that structural modifications at the sulfonamide nitrogen significantly influence enzyme affinity .

b) Cyazofamid

- Core Structure : Imidazole-1-sulfonamide.

- Substituents: 4-Chloro, 2-cyano, and 5-p-tolyl groups.

- Activity: A commercial fungicide, highlighting the role of sulfonamide-imidazole derivatives in agrochemical applications. The chloro and cyano groups enhance electrophilic reactivity, critical for antifungal activity .

c) 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole

- Core Structure : Imidazole without sulfonamide.

- Substituents : Furan-2-yl and diphenyl groups.

Pharmacological Analogues

a) Compound 9 ()

- Structure : Imidazole-thiol-thiazole hybrid.

- Activity : COX-1/2 inhibitor, indicating that imidazole derivatives with sulfur-containing substituents (e.g., thiazole) can target inflammatory pathways. The target compound’s thiophene group may similarly modulate cyclooxygenase interactions .

b) Piperazinyl Quinolones with Thiophene Derivatives ()

Structural and Functional Analysis

Key Structural Features

*Estimated based on structural analogues.

生物活性

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by the presence of:

- Furan and thiophene rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.

- Imidazole core : Known for its role in various biological processes, the imidazole ring may influence the compound's activity against specific targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that compounds containing imidazole and thiophene moieties can act as anticancer agents. For instance, similar imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

- In vitro studies report IC50 values indicating effective growth inhibition in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Imidazole derivatives are known to possess antibacterial and antifungal properties:

- Preliminary tests indicate effectiveness against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .

3. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Inhibitory studies on enzymes such as carbonic anhydrase and certain kinases have shown promising results, indicating potential therapeutic applications in diseases where these enzymes play a crucial role .

The biological activity of this compound is believed to stem from its ability to interact with biological targets through:

- Hydrogen bonding : The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites.

- π-π stacking interactions : The aromatic rings (furan and thiophene) may engage in π-stacking with nucleobases or other aromatic compounds, influencing cellular pathways .

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies highlight the compound's potential:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, this compound was shown to induce apoptosis through a mitochondrial pathway, leading to reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized, and their antimicrobial efficacy was tested against multiple strains of bacteria and fungi. The results indicated that modifications to the thiophene group significantly enhanced antimicrobial potency.

常见问题

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

The synthesis of imidazole-sulfonamide derivatives typically involves multi-step reactions. A common approach includes:

- N-alkylation : Reacting 1-methylimidazole-4-sulfonyl chloride with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions (e.g., K₂CO₃ or NaH) to install the dual N-substituents .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (40–60°C) minimizes side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yields range from 45–70%, depending on steric hindrance from the thiophene and furan substituents .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., furan methylene protons at δ 4.2–4.5 ppm; thiophene ethyl protons at δ 2.8–3.1 ppm) .

- FT-IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and imidazole C=N vibrations (1600–1650 cm⁻¹) validate functional groups .

- Elemental analysis : Matches calculated vs. observed C, H, N, S content to confirm purity (>95%) .

Q. How is the preliminary biological activity of this compound assessed in academic settings?

Initial screening often involves:

- Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or cytochrome P450 isoforms, with IC₅₀ values calculated via spectrophotometric methods .

- Cellular viability assays : Using MTT or resazurin assays to evaluate cytotoxicity in cancer or microbial cell lines .

- Docking studies : Preliminary molecular modeling (e.g., AutoDock Vina) to predict binding affinity to receptors like COX-2 or fungal CYP51 .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource constraints?

- Factor screening : Use fractional factorial designs to prioritize critical variables (e.g., solvent polarity, catalyst loading) .

- Response surface methodology (RSM) : Model interactions between temperature and reaction time to maximize yield. For example, a Central Composite Design (CCD) revealed that 55°C and 12-hour reaction time optimize imidazole sulfonamide formation .

- Robustness testing : Validate optimal conditions across multiple batches to identify reproducibility limits .

Q. What challenges arise in crystallizing this compound, and how are they resolved using X-ray diffraction (XRD)?

- Crystal growth : The compound’s hydrophobic thiophene and flexible ethyl linker impede crystallization. Slow evaporation from acetonitrile/ethyl acetate mixtures (1:3) often produces suitable crystals .

- Data collection : High-resolution XRD (λ = 0.71073 Å) with SHELXL refinement resolves disorder in the furan and thiophene rings. Twinning, if present, is managed via the TWIN/BASF commands in SHELX .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy .

Q. How can structure-activity relationship (SAR) studies rationalize contradictory biological activity data?

- Substituent variation : Compare analogs with halogens (e.g., -F, -Cl) or electron-withdrawing groups on the thiophene/furan rings to assess effects on COX-2 inhibition .

- Bioisosteric replacement : Replace the sulfonamide with carbamate or phosphonate groups to evaluate metabolic stability .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic and steric fields driving activity disparities .

Q. What methodologies resolve discrepancies between computational docking predictions and experimental binding assays?

- Orthogonal validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) to verify docking scores .

- Conformational sampling : Molecular dynamics simulations (100 ns) identify flexible regions (e.g., thiophene ethyl chain) that alter binding poses .

- Crystallographic overlay : Compare predicted vs. observed protein-ligand interactions (e.g., hydrogen bonds with Arg120 in COX-2) .

Q. How are solubility and formulation challenges addressed during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。